2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The thiadiazole intermediate is then reacted with a pyridine-containing reagent, often through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: shares similarities with other thiadiazole derivatives and sulfonamide compounds.
4-Methoxyphenethylamine: Another compound with a sulfonamide group, used in various synthetic applications.
2-Aminoethyl methacrylate hydrochloride: A compound with similar functional groups, used in polymer synthesis.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-5-3-4-6-13-9/h3-6H,7-8H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMSZJIIVILOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CC=CC=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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